molecular formula C10H14O4 B14260892 2-Ethoxy-4,6-bis(hydroxymethyl)phenol CAS No. 185427-43-4

2-Ethoxy-4,6-bis(hydroxymethyl)phenol

Cat. No.: B14260892
CAS No.: 185427-43-4
M. Wt: 198.22 g/mol
InChI Key: FOZCGYBNIZXCLB-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-bis(hydroxymethyl)phenol is a phenolic compound of interest in organic and polymer chemistry research. Its molecular structure, featuring dual hydroxymethyl groups and an ethoxy substituent, makes it a versatile multifunctional building block. This compound shows potential as a monomer for synthesizing novel polymers, such as polyesters and polyurethanes. The aromatic ring can contribute to the thermal stability and rigidity of the resulting polymers, while the hydroxymethyl groups serve as reactive sites for polymerization . Researchers are also investigating similar hindered phenol structures for their potential biological activity. Some phenolic compounds have been found to exhibit antibacterial properties by targeting the bacterial cell division protein FtsZ, a mechanism of interest for developing new anti-pneumococcal agents . Other hindered phenol derivatives are studied as multipotent antioxidants with combined antibacterial effects, which are highly relevant for materials science . WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185427-43-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-ethoxy-4,6-bis(hydroxymethyl)phenol

InChI

InChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3

InChI Key

FOZCGYBNIZXCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CO)CO

Origin of Product

United States

Synthetic Routes and Methodologies for 2 Ethoxy 4,6 Bis Hydroxymethyl Phenol

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the hydroxymethyl groups onto a pre-existing ethoxyphenol backbone. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Formaldehyde-Mediated Hydroxymethylation of Ethoxyphenol Precursors

A primary and well-established method for the synthesis of hydroxymethylphenols is the reaction of a phenol (B47542) with formaldehyde (B43269). wikipedia.org This reaction, known as hydroxymethylation, can be catalyzed by either acids or bases. In the context of synthesizing 2-Ethoxy-4,6-bis(hydroxymethyl)phenol, the starting material would be 2-ethoxyphenol (B1204887).

The reaction proceeds via an electrophilic aromatic substitution mechanism where formaldehyde, or its protonated form in acidic conditions, acts as the electrophile. Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the formaldehyde. The reaction is generally carried out in an aqueous solution. usda.gov

A typical procedure would involve reacting 2-ethoxyphenol with an excess of formaldehyde in the presence of a base catalyst such as sodium hydroxide (B78521). prepchem.com The reaction temperature and time are critical parameters that need to be controlled to favor the formation of the desired bis(hydroxymethyl) derivative over mono-hydroxymethylated or polymeric byproducts. For instance, a similar synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol was achieved by reacting o-cresol (B1677501) with formalin (38 wt% formaldehyde solution) and sodium hydroxide in water at 25°C for 96 hours, resulting in a 75 mol% yield. prepchem.com

The position of the hydroxymethyl groups is directed by the activating hydroxyl and ethoxy groups on the aromatic ring. In 2-ethoxyphenol, the ortho and para positions relative to the hydroxyl group are activated. The ethoxy group at the 2-position further influences the regioselectivity, directing the incoming hydroxymethyl groups to the 4 and 6 positions.

Alternative Synthetic Pathways for Bis(hydroxymethyl)phenols

While direct hydroxymethylation with formaldehyde is common, alternative pathways for the synthesis of bis(hydroxymethyl)phenols exist. These methods may offer advantages in terms of selectivity, scalability, or the avoidance of hazardous reagents.

Another strategy involves the reduction of acetoxymethyl-substituted phenols. For instance, 2:4:6-Trishydroxymethylphenol has been prepared by the reduction of 2:4:6-trisacetoxymethylphenyl acetate (B1210297) with lithium aluminium hydride (LAH). rsc.org This suggests that a precursor like 2-ethoxy-4,6-bis(acetoxymethyl)phenol could be synthesized and subsequently reduced to obtain the target molecule.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound is heavily reliant on the availability and chemistry of suitable precursors. Functional group interconversions play a key role in elaborating the structure of these precursors to arrive at the final product.

Utilization of Salicylaldehyde (B1680747) Derivatives in Synthetic Schemes

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives can serve as versatile starting materials for the synthesis of polysubstituted phenols. A relevant example is the synthesis of 2:4:6-Trishydroxymethylphenol from salicylaldehyde through a multi-step process. This involved the dichloromethylation of salicylaldehyde, followed by hydrolysis and reduction to yield 2-formyl-4,6-bishydroxymethylphenol, which was then further reduced to the final trialcohol. rsc.org

Adapting this methodology for the synthesis of this compound would likely start with an ethoxy-substituted salicylaldehyde derivative. The formyl group can be used to direct the introduction of other functional groups before being converted to a hydroxymethyl group in a later step.

Strategies for Selective Introduction of Ethoxy and Hydroxymethyl Functionalities

Selective Ethoxylation: The precursor, 2-ethoxyphenol, can be synthesized from catechol (1,2-dihydroxybenzene). One method involves the monoalkylation of catechol with an ethylating agent. For example, reacting catechol with diethyl sulfate (B86663) in the presence of sodium hydroxide and a solvent like toluene (B28343) can produce 2-ethoxyphenol. tdcommons.org An alternative, greener approach utilizes diethyl carbonate as the alkylating agent with an activated carbon-supported phosphoric acid catalyst. google.com The reaction conditions, such as the molar ratio of reactants and the catalyst loading, can be optimized to maximize the yield and selectivity for the mono-ethoxylated product.

ReactantsCatalyst/ReagentConditionsProductConversion/Selectivity
Pyrocatechol, Diethyl carbonateActivated carbon-supported phosphoric acid200°C, 4h2-ethoxyphenol57.2% conversion, 93.3% selectivity
Pyrocatechol, Diethyl carbonateActivated carbon-supported phosphoric acid300°C, 2h2-ethoxyphenol-
Pyrocatechol, Diethyl sulfateSodium hydroxide, Toluene60-65°C, 3h, then reflux2-ethoxyphenol-

Selective Hydroxymethylation: The introduction of two hydroxymethyl groups at specific positions on the 2-ethoxyphenol ring requires careful control of reaction conditions. The reactivity of the different positions on the phenol ring is influenced by pH. Under weakly alkaline conditions (pH 8.5-10.5), the para-position of phenol is generally more reactive towards formaldehyde than the ortho-position. researchgate.net However, in the case of 2-ethoxyphenol, the electronic and steric effects of the ethoxy group will also play a significant role in directing the incoming hydroxymethyl groups. The reaction is typically carried out with an excess of formaldehyde to favor the formation of the bis(hydroxymethyl) derivative.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is essential for maximizing the yield of this compound while minimizing the formation of byproducts.

For the synthesis of the 2-ethoxyphenol precursor , factors such as the choice of catalyst, reaction temperature, and reactant molar ratios are critical. For instance, in the synthesis using diethyl carbonate, the molar ratio of catechol to diethyl carbonate can range from 1:1 to 1:6, and the catalyst loading can be varied from 1% to 15% of the catechol mass. google.com Higher temperatures and longer reaction times generally lead to higher conversions, but may also affect selectivity.

In the subsequent hydroxymethylation step , the key parameters to optimize include:

Molar ratio of 2-ethoxyphenol to formaldehyde: An excess of formaldehyde is generally used to promote the formation of the bis(hydroxymethyl) product. The optimal ratio needs to be determined experimentally to maximize the yield of the desired product and minimize the formation of mono-adducts and polymeric materials.

Catalyst concentration: The concentration of the base catalyst (e.g., NaOH) affects the rate of the reaction. Higher concentrations can lead to faster reactions but may also promote side reactions.

Temperature and Reaction Time: The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction and to control the product distribution. The reaction time is monitored to ensure the completion of the reaction.

pH of the reaction mixture: The pH influences the reactivity of the phenol and the stability of the products. Careful control of pH is necessary to achieve the desired outcome.

The following table summarizes typical conditions for related hydroxymethylation reactions, which can serve as a starting point for the optimization of the synthesis of this compound.

Phenol PrecursorFormaldehyde SourceCatalystTemperatureTimeYield
o-Cresol38 wt% FormalinSodium hydroxide25°C96 h75 mol%
PhenolFormaldehydeSodium hydroxide30°C--

By systematically varying these parameters, the reaction conditions can be optimized to achieve a high yield and purity of this compound.

Use of Renewable Feedstocks

A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Phenols: Traditionally, phenol and its derivatives are derived from petroleum feedstocks. rsc.org However, there is growing research into producing phenolic compounds from renewable biomass, particularly lignin, which is the most abundant natural source of aromatics. researchgate.net

Formaldehyde: Formaldehyde is typically produced from methanol, which can be synthesized from synthesis gas. This synthesis gas can be derived from renewable resources such as biomass or biogas, offering a pathway to a bio-based formaldehyde.

Chemical Reactivity and Derivatization Strategies of 2 Ethoxy 4,6 Bis Hydroxymethyl Phenol

Reactivity of Hydroxyl Groups

The presence of two primary benzylic hydroxyl groups and one phenolic hydroxyl group allows for a range of derivatization strategies, including etherification, esterification, and the formation of imine derivatives.

Etherification Reactions (e.g., with Alkylene Oxides)

The hydroxyl groups of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol can undergo etherification to form the corresponding ethers. While specific studies on the etherification of this particular compound are not extensively documented, the reactivity can be inferred from the general behavior of phenols and benzyl (B1604629) alcohols. For instance, the reaction of phenolic compounds with alkylene oxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, is a common method for the synthesis of hydroxyalkyl ethers. This reaction is typically catalyzed by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

The benzylic hydroxyl groups are expected to be more reactive towards etherification under neutral or acidic conditions compared to the phenolic hydroxyl group. Conversely, under basic conditions, the more acidic phenolic hydroxyl group will be preferentially deprotonated, leading to the formation of a phenoxide ion that can then react with an alkylating agent.

Table 1: Plausible Etherification Reactions of this compound

ReactantConditionsExpected Product
Alkyl Halide (e.g., CH3I)Base (e.g., NaH, K2CO3)O-alkylated phenol (B47542) and/or O-alkylated benzyl alcohols
Alkylene Oxide (e.g., Ethylene Oxide)Base or Acid CatalystHydroxyethyl ether derivatives
Dialkyl Sulfate (B86663) (e.g., (CH3)2SO4)Base (e.g., NaOH)Methyl ether derivatives

Esterification Reactions

Similar to other compounds containing hydroxyl groups, this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reactivity of the hydroxyl groups towards esterification is generally in the order of primary alcohol > secondary alcohol > phenol. Therefore, the benzylic hydroxyl groups are expected to be more readily esterified than the phenolic hydroxyl group.

Esterification can be achieved under various conditions. For example, reaction with an acid chloride or anhydride (B1165640) is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid.

Formation of Schiff Bases and Related Imine Derivatives

While this compound itself does not directly form Schiff bases, its oxidized derivative, 2-ethoxy-4,6-diformylphenol, can readily undergo condensation reactions with primary amines to yield Schiff bases or imines. nih.govnih.gov These reactions involve the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond.

The formation of Schiff bases from 2,6-diformylphenol derivatives has been utilized in the synthesis of various metal complexes, where the Schiff base acts as a chelating ligand. nih.govnih.gov The imine nitrogen and the phenolic oxygen atoms can coordinate to a central metal ion, forming stable complexes. The general reaction for the formation of a Schiff base from a diformylphenol is as follows:

R-NH₂ + OHC-Ar(OH)-CHO + H₂N-R → R-N=CH-Ar(OH)-CH=N-R + 2H₂O

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group plays a crucial role in the chemical behavior of this compound, influencing its acidity and participating in intramolecular interactions.

Intramolecular Hydrogen Bonding and Tautomerism Studies

In molecules containing hydroxyl and other suitable functional groups in close proximity, intramolecular hydrogen bonding can occur. In the case of 2,6-bis(hydroxymethyl)phenols, the phenolic hydroxyl group can form hydrogen bonds with the oxygen atoms of the adjacent hydroxymethyl groups. Studies on related 2,6-bis(hydroxymethyl)phenol derivatives have shown the presence of such intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. scirp.org

Tautomerism, the interconversion of constitutional isomers, is particularly relevant for the Schiff base derivatives of the corresponding diformylphenol. These Schiff bases can exist in two tautomeric forms: the phenol-imine form and the keto-amine form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic ring. In many cases, the phenol-imine form is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the phenolic hydroxyl group, the ethoxy group, and the two hydroxymethyl groups. The hydroxyl and ethoxy groups are strong activating groups and are ortho, para-directing. The hydroxymethyl groups are weakly activating and also ortho, para-directing.

The directing effects of these substituents will determine the position of incoming electrophiles. The positions ortho and para to the strongly activating hydroxyl and ethoxy groups are the most likely sites of substitution. However, since the positions ortho to the hydroxyl group are already substituted with hydroxymethyl groups, and the position para to the ethoxy group is occupied by a hydroxymethyl group, the remaining unsubstituted position on the ring is the primary target for electrophilic attack.

Table 2: Directing Effects of Substituents on the Phenolic Ring

SubstituentPositionActivating/DeactivatingOrtho/Para/Meta Directing
-OH1Strongly ActivatingOrtho, Para
-OCH2CH32Strongly ActivatingOrtho, Para
-CH2OH4Weakly ActivatingOrtho, Para
-CH2OH6Weakly ActivatingOrtho, Para

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Given the high activation of the ring, these reactions are expected to proceed under mild conditions. For instance, halogenation may not require a Lewis acid catalyst.

Derivatization for Tailored Functionality

The presence of multiple reactive sites on this compound allows for a range of derivatization strategies to tailor its functionality. These modifications can be broadly categorized into reactions involving the phenolic hydroxyl group and reactions of the hydroxymethyl groups.

Reactions of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for derivatization through etherification and esterification reactions.

Etherification: Reaction with alkyl halides, sulfates, or other electrophiles in the presence of a base leads to the formation of ether derivatives. This modification can be used to alter the polarity and solubility of the molecule. For instance, introducing long alkyl chains can enhance its solubility in nonpolar organic solvents.

Esterification: Acylation with acid chlorides or anhydrides yields phenolic esters. rsc.org This can be a route to introduce new functional groups or to protect the phenolic hydroxyl group during subsequent reactions. The resulting esters can possess different electronic and steric properties compared to the parent phenol.

Reactions of the Hydroxymethyl Groups:

The two hydroxymethyl groups are primary alcohols and can undergo typical alcohol reactions. Their benzylic position enhances their reactivity in certain transformations.

Polymerization and Crosslinking: The bifunctional nature of the two hydroxymethyl groups makes this compound an excellent monomer for the synthesis of phenolic resins, similar to resol-type resins. plenco.comorientjchem.org Under thermal or acidic conditions, these groups can condense with the activated aromatic ring of another phenol molecule or with each other to form methylene (B1212753) or dibenzyl ether bridges, leading to the formation of linear or crosslinked polymers. chempedia.info The ethoxy group can influence the curing behavior and the properties of the final resin by modifying the electronic density of the aromatic ring.

Conversion to Other Functional Groups: The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, providing further handles for derivatization. They can also be converted to halomethyl groups, which are versatile intermediates for nucleophilic substitution reactions. nagwa.com

Illustrative Derivatization Reactions and Potential Functionalities:

The following interactive data tables illustrate potential derivatization strategies for this compound and the tailored functionalities that could be achieved. Disclaimer: The following tables are illustrative and based on the general reactivity of the functional groups, as direct experimental data for this compound is limited.

Table 1: Derivatization via the Phenolic Hydroxyl Group

Reaction Type Reagent Potential Product Tailored Functionality
EtherificationAlkyl Halide (e.g., Bromobutane)2-Butoxy-4,6-bis(hydroxymethyl)-1-ethoxybenzeneIncreased lipophilicity, altered solubility
EsterificationAcyl Chloride (e.g., Acetyl Chloride)2-Ethoxy-4,6-bis(hydroxymethyl)phenyl acetate (B1210297)Protection of the hydroxyl group, modified electronic properties

Table 2: Derivatization via the Hydroxymethyl Groups

Reaction Type Conditions Potential Product/Structure Tailored Functionality
Self-Condensation/PolymerizationHeat/Acid CatalystPhenolic Resin with Methylene/Ether LinkagesThermosetting polymer with specific thermal and mechanical properties
Crosslinking with other PhenolsCo-polymerization with phenol or resorcinolCrosslinked Phenolic NetworkEnhanced crosslink density, modified material properties
OxidationMild Oxidizing Agent (e.g., MnO₂)2-Ethoxy-4-formyl-6-(hydroxymethyl)phenolIntroduction of reactive aldehyde groups for further synthesis
HalogenationThionyl Chloride (SOCl₂)2-Ethoxy-4,6-bis(chloromethyl)phenolCreation of reactive intermediates for nucleophilic substitution

These derivatization strategies highlight the potential of this compound as a versatile platform chemical for the development of new materials with tailored properties for a wide range of applications, including advanced polymers, coatings, and specialty chemicals. Further research into the specific reaction conditions and characterization of the resulting derivatives would be necessary to fully exploit its potential.

Spectroscopic and Structural Characterization of 2 Ethoxy 4,6 Bis Hydroxymethyl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For 2-Ethoxy-4,6-bis(hydroxymethyl)phenol, characteristic peaks would be expected for the hydroxyl (-OH), ether (C-O-C), and aromatic ring C-H and C=C bonds. A data table summarizing these expected absorptions would typically be presented here.

No experimental FT-IR data for this compound is currently available in the public domain.

Raman Spectroscopic Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Analysis of the Raman spectrum of this compound would provide further confirmation of its structural features.

No experimental Raman spectroscopic data for this compound has been found in published literature or databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl and ethoxy groups, and the methyl protons of the ethoxy group.

Specific ¹H NMR spectral data for this compound is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the characterization of the aromatic ring, the hydroxymethyl groups, and the ethoxy group.

Detailed ¹³C NMR data for this compound could not be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, ROESY, HSQC, HMBC)

2D NMR techniques, such as COSY (Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and provide unambiguous assignments of ¹H and ¹³C signals, ultimately confirming the complete molecular structure.

As no primary NMR data is available, no analysis using 2D NMR techniques for this compound can be presented.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for characterizing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis studies provide insights into the chromophoric system of the substituted phenolic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

The UV-Vis absorption spectra of phenolic compounds are influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for analysis. For derivatives of 2-ethoxyphenol (B1204887), electronic transitions typically occur in the UV region, corresponding to π → π* transitions of the benzene (B151609) ring.

In a study on (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a derivative of 2-ethoxyphenol, the UV-Vis absorption spectra were recorded in various solvents to understand its electronic behavior. The observed absorption bands are attributed to the electronic transitions within the molecule. The position and intensity of these bands can be influenced by the polarity of the solvent, which can interact differently with the ground and excited states of the molecule.

Table 1: UV-Vis Absorption Maxima (λmax) of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol in Different Solvents

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
DMSO 260 318 420
Ethanol 258 315 415
Chloroform 262 320 425
Benzene 265 325 430

Data extracted from a study on a derivative compound.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation

For complex organic molecules like derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating the solid-state molecular structure. In a study of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a suitable single crystal was obtained by slow evaporation from an ethyl alcohol solution. The analysis revealed that the molecule exists in the enol form in the solid state. researchgate.net The crystal structure showed a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen, forming a six-membered ring. researchgate.net

Table 2: Selected Crystallographic Data for (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(2)
b (Å) 7.890(1)
c (Å) 14.567(3)
β (°) 109.87(2)
Volume (ų) 1334.5(4)
Z 4

Data from a study on a derivative compound. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions play a crucial role in determining the physical properties of the solid. In the crystal structure of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, the molecules are linked by intermolecular C-H···F hydrogen bonds, forming chains along the c-axis. researchgate.net These interactions, along with π-π stacking interactions between the aromatic rings, contribute to the stability of the crystal lattice. A detailed analysis of these interactions provides a deeper understanding of the supramolecular assembly of these compounds.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum would provide structural information, confirming the presence of the ethoxy, hydroxymethyl, and phenol (B47542) functional groups. While specific mass spectrometry data for this compound is not available in the searched literature, GC-MS has been used to identify related ethoxy-phenol derivatives.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase transitions.

Computational Chemistry Investigations of 2 Ethoxy 4,6 Bis Hydroxymethyl Phenol

Computational Studies of Tautomeric Equilibria and Intramolecular Proton Transfer Mechanisms

Without published research on this specific molecule, any attempt to generate the requested data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. Should such studies be published in the future, this article can be updated to reflect those findings.

Electrostatic Potential Mapping for Molecular Recognition Studies

Electrostatic potential (ESP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. This method is invaluable for understanding and predicting how a molecule will interact with other chemical species, a concept central to molecular recognition. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This visual representation uses a color spectrum to denote different potential values: regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen, are shown in red, while areas of positive potential, usually found around hydrogen atoms bonded to electronegative atoms, are depicted in blue. Neutral or nonpolar regions are generally colored green or yellow.

For 2-Ethoxy-4,6-bis(hydroxymethyl)phenol, an ESP map would reveal distinct regions of varying electrostatic potential that are crucial for its molecular interactions. The phenolic hydroxyl group and the two hydroxymethyl groups would be of particular interest. The oxygen atoms of these hydroxyl groups, as well as the oxygen of the ethoxy group, would create regions of high negative electrostatic potential. These areas are indicative of hydrogen bond acceptor sites, suggesting that the molecule can readily interact with hydrogen bond donors.

Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive electrostatic potential, marking them as hydrogen bond donor sites. The aromatic ring itself would likely present a region of moderate negative potential due to its delocalized π-electron system. Understanding the precise locations and magnitudes of these positive and negative potentials is key to predicting how this compound might bind to biological receptors or interact with other molecules in a given chemical environment.

Below is a hypothetical data table summarizing the expected electrostatic potential minima and maxima for key regions of the this compound molecule. Such data would be derived from quantum mechanical calculations.

Molecular RegionAtom(s) of InterestExpected Electrostatic PotentialImplication for Molecular Recognition
Phenolic Hydroxyl GroupOxygenStrongly NegativePrimary Hydrogen Bond Acceptor Site
Phenolic Hydroxyl GroupHydrogenStrongly PositivePrimary Hydrogen Bond Donor Site
Hydroxymethyl GroupsOxygenNegativeHydrogen Bond Acceptor Sites
Hydroxymethyl GroupsHydrogenPositiveHydrogen Bond Donor Sites
Ethoxy GroupOxygenModerately NegativePotential Hydrogen Bond Acceptor Site
Aromatic Ringπ-electron cloudWeakly NegativeSite for π-π stacking or cation-π interactions

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamic behavior of molecules in various environments, such as in a vacuum or in a specific solvent.

For a molecule like this compound, which possesses several rotatable bonds, MD simulations are particularly useful for exploring its conformational landscape. The orientation of the ethoxy group and the two hydroxymethyl groups relative to the phenol (B47542) ring can vary, leading to different molecular shapes or conformers. MD simulations can predict the most stable conformers and the energy barriers between them. This information is critical as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

A hypothetical analysis of a molecular dynamics simulation trajectory could yield data on the dihedral angles of the flexible bonds, providing a quantitative measure of the molecule's conformational preferences. The following interactive table presents a hypothetical summary of the dominant dihedral angle distributions for the key rotatable bonds in this compound in an aqueous solution.

Rotatable BondAtoms Defining Dihedral AngleDominant Dihedral Angle Range (degrees)Interpretation
C(aromatic)-O(ethoxy)C2-C1-O-C(ethyl)-30 to 30Ethoxy group is largely coplanar with the aromatic ring.
C(aromatic)-C(hydroxymethyl) at C4C3-C4-C-O-70 to -50 and 50 to 70Two preferred staggered conformations of the hydroxymethyl group.
C(aromatic)-C(hydroxymethyl) at C6C5-C6-C-O-70 to -50 and 50 to 70Similar conformational preference to the other hydroxymethyl group.
O(ethoxy)-C(ethyl)C1-O-C-C160 to 180The ethyl group adopts a trans conformation relative to the aromatic ring.

Polymer Chemistry and Materials Science Applications of 2 Ethoxy 4,6 Bis Hydroxymethyl Phenol

Role as a Monomer in Polymer Synthesis

The molecular architecture of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol, possessing one phenolic hydroxyl group and two hydroxymethyl groups, makes it an ideal AB₂-type monomer. This structure is conducive to step-growth polymerization processes, enabling the creation of diverse and complex polymer structures.

Condensation Polymerization for Phenolic Resins (e.g., Novolaks and Resols)

Phenolic resins, broadly classified as novolaks and resols, are synthetic polymers created through the reaction of phenols with formaldehyde (B43269). nih.gov The synthesis of resols occurs under alkaline conditions with a molar excess of formaldehyde, leading to the formation of hydroxymethylphenols as intermediates. nih.gov this compound is itself a hydroxymethylated phenol (B47542), representing a key intermediate structure in resol formation.

Due to the presence of reactive hydroxymethyl groups, this compound can undergo self-condensation upon heating. This reaction involves the elimination of water molecules to form ether (-CH₂-O-CH₂-) and methylene (B1212753) (-CH₂-) bridges, resulting in a highly crosslinked, three-dimensional network characteristic of a cured phenolic resin. nih.gov While typically formed in situ during resin production, pre-synthesized molecules like this compound can be incorporated into resin formulations to control structure and properties. Its trifunctional nature allows it to act as a branching point, contributing to the network density of the final thermoset material. Structurally similar compounds, such as 2,6-bis(hydroxymethyl)-p-cresol, have been utilized in the formation of alternating copolymers and as curing agents for novolac resins, highlighting the utility of this class of compounds in phenolic polymer systems. frontiersin.orgresearchgate.net

Participation in Polyphosphoester Synthesis and Related Polymerization Mechanisms

Based on available scientific literature, the direct participation of this compound as a monomer in the synthesis of polyphosphoesters is not extensively documented.

Development of Hyperbranched Polymer Architectures

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, tree-like structure and a high density of terminal functional groups. nih.gov They are typically synthesized in a one-step polymerization of ABₓ-type monomers (where x ≥ 2). nih.govresearchgate.net

This compound is a classic example of an AB₂ monomer, where the phenolic hydroxyl group represents the single 'A' functionality and the two hydroxymethyl groups represent the dual 'B' functionalities. The polycondensation of this monomer can lead to the formation of hyperbranched polyethers or polyesters. frontiersin.org The reaction proceeds via the condensation of the 'A' group of one monomer with a 'B' group of another, a process that repeats to build a highly branched architecture. frontiersin.org This one-pot synthesis is a more efficient alternative to the tedious, multi-step processes required for perfect dendrimers. nih.gov The resulting hyperbranched polymers are known for properties such as low viscosity, high solubility, and a multitude of terminal groups that can be further modified for specific applications. nih.gov

Table 1: Polymerization Potential of this compound
Polymer TypeRole of MonomerPolymerization MechanismResulting Architecture
Phenolic Resin (Resol-type)Self-condensing monomer / Branching unitStep-growth thermal condensationCrosslinked 3D Network
Hyperbranched PolymerAB₂ MonomerStep-growth polycondensationDendritic / Hyperbranched

Utilization as Crosslinking Agents and Curing Components in Resin Formulations

The two hydroxymethyl groups on this compound are highly reactive, particularly at elevated temperatures, making the compound an effective crosslinking agent or curing component in various resin systems. In this capacity, it is added to a prepolymer formulation to facilitate the formation of a rigid thermoset network.

For instance, it can be used as a hardener for novolac-type phenolic resins. Novolacs are thermoplastic and require the addition of a curing agent to form a crosslinked structure. researchgate.net While hexamethylenetetramine is a common choice, hydroxymethylated phenols serve as formaldehyde-free alternatives. Upon heating, the hydroxymethyl groups of this compound can react with the active ortho and para positions on the novolac polymer chains, forming stable methylene bridges. researchgate.net This process converts the thermoplastic prepolymer into an infusible and insoluble thermoset material. Studies using the analogous compound 2,6-di(hydroxymethyl)-p-cresol have demonstrated its efficacy as a curing agent, producing hard polymers with enhanced physicomechanical properties. researchgate.net Furthermore, in the vulcanization of rubbers like EPDM, resol-type molecules act as crosslinking agents, reacting with the diene unsaturation in the polymer chains to form chroman and methylene bridge linkages, a reaction catalyzed by an acid activator. nih.gov

Precursors for Functional Materials

Beyond traditional polymer synthesis, this compound is a valuable precursor for the design of advanced functional materials, particularly those involving metal coordination and the creation of hybrid structures.

Synthesis of Metal Complexes and Hybrid Organic-Inorganic Materials

The class of 2,6-bis(hydroxymethyl)phenols, to which this compound belongs, are highly effective ligands for the synthesis of metal complexes and high-nuclearity clusters. The molecule possesses three potential ligating groups: the phenolic oxygen and the two benzylic alcohol oxygens. Upon deprotonation, these oxygen atoms can coordinate with metal ions.

A key feature of the deprotonated benzylic alcohol function is its strong basicity and tendency to bridge multiple metal centers rather than binding terminally to a single one. This property makes these ligands exceptionally well-suited for the self-assembly of polynuclear metal complexes, which are a form of organic-inorganic hybrid material. The rigid phenyl backbone prevents all three donor groups from binding to a single metal, further promoting the formation of bridged, multi-metal structures.

Research on related 2,6-bis(hydroxymethyl)phenol ligands has demonstrated their versatility in coordinating with a range of metal ions to produce complex structures with interesting magnetic properties.

Table 2: Examples of Metal Complexes Synthesized from 2,6-bis(hydroxymethyl)phenol Ligands
Metal Ion(s)Resulting Complex TypeReference Finding
Ti(IV)Dinuclear and Tetranuclear ComplexesDemonstrates both terminal and bridging coordination modes of the benzylalcoholate group.
Fe(III)Dinuclear, Tetranuclear, and Decanuclear ComplexesExhibits antiferromagnetic interactions, leading to diamagnetic ground states.
Mn(II) / Mn(III)Nonadecanuclear (19-metal) Mixed-Valence ComplexShows ferromagnetic interactions, resulting in a very high spin ground state.

These findings underscore the potential of this compound to serve as a foundational building block for creating sophisticated hybrid materials where the organic ligand dictates the structure and properties of the resulting metal-organic assembly.

Application in Photoinitiator Systems for Polymerization

The molecular structure of this compound does not inherently suggest its direct use as a primary photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. Typically, these molecules possess chromophores that absorb in the UV or visible region and have a labile bond that can cleave to form radicals.

While this compound itself is not a recognized photoinitiator, its hydroxyl groups offer potential for chemical modification. It could theoretically serve as a core molecule or a co-initiator in a photoinitiator system after being functionalized. For instance, the hydroxymethyl groups could be esterified with moieties containing photosensitive groups. In such a modified state, the molecule could be incorporated into a polymer backbone, with the attached photoinitiator groups initiating further polymerization or crosslinking upon irradiation.

Table 1: Theoretical Role in Photoinitiator Systems

RoleDescriptionRequired Modification
Co-initiator Could potentially act as a hydrogen donor in conjunction with a primary photoinitiator, although this is not a typical role for such a structure.None, but its efficacy would need to be experimentally determined.
Functionalized Photoinitiator The hydroxymethyl groups could be reacted with photosensitive molecules to create a new, larger photoinitiator.Esterification or etherification with a known photoinitiating moiety.

Without experimental data, any discussion of its application in photoinitiator systems remains speculative.

Potential in Organic Electronic Materials (e.g., OLEDs) as a Building Block

The utility of this compound as a building block for organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs), is plausible due to its phenolic structure, which can be a precursor to various aromatic and heterocyclic structures common in organic electronics. The ethoxy and hydroxymethyl groups provide avenues for tailoring solubility, processability, and electronic properties through further chemical reactions.

For a molecule to be effective in OLEDs, it typically needs to possess specific charge-transporting or emissive properties. The core phenolic ring of this compound is not extensively conjugated, which is a key feature for efficient charge transport and emission in the visible spectrum. However, it could be used as a building block in the synthesis of larger, more conjugated systems. The hydroxymethyl groups could be used to link this phenolic core to other aromatic or heterocyclic units, thereby extending the conjugation and tuning the electronic energy levels (HOMO/LUMO) of the resulting material.

Table 2: Potential as a Building Block in Organic Electronics

Application AreaPotential RoleNecessary Synthetic Transformations
Hole Transport Layers (HTLs) Could be a precursor to triarylamine-based or other hole-transporting materials.Reaction of hydroxymethyl groups to link to electron-rich aromatic amines.
Host Materials in Emissive Layers Could form part of a larger host molecule for phosphorescent or fluorescent emitters.Synthesis of a wide bandgap material by incorporating this unit into a larger conjugated system.
Crosslinkable Layers The hydroxymethyl groups could be used to form crosslinked, insoluble layers, which is advantageous for fabricating multilayer OLED devices.Thermally or photochemically induced crosslinking reactions.

Again, these are theoretical possibilities, and there is no published research demonstrating the synthesis or application of materials derived from this compound in organic electronics.

Elucidation of Structure-Property Relationships in Polymeric and Derivatized Systems

The structure of this compound offers several features that would influence the properties of polymers derived from it. Understanding these structure-property relationships is fundamental to designing materials with specific characteristics.

Phenolic Hydroxyl Group: The acidic nature of the phenolic hydroxyl group can influence the reactivity of the molecule and the properties of the resulting polymers, such as adhesion and surface energy. It can also be a site for further chemical modification.

Hydroxymethyl Groups: The two primary alcohol functionalities are key reactive sites for polymerization. They can participate in condensation reactions to form polyesters, polyethers, polyurethanes, or phenolic resins. The presence of two such groups allows for the formation of linear polymers or, if the phenolic hydroxyl also participates, crosslinked networks.

Ethoxy Group: This ether group can impact the polymer's properties by increasing flexibility and solubility in organic solvents compared to a non-ethoxylated analogue. It may also influence the thermal properties, such as the glass transition temperature (Tg).

Aromatic Ring: The benzene (B151609) ring imparts rigidity and thermal stability to the polymer backbone.

Table 3: Predicted Structure-Property Relationships

Structural FeatureInfluence on Polymer Properties
Rigid Aromatic Core High thermal stability, increased glass transition temperature (Tg).
Two Hydroxymethyl Groups Potential for linear or crosslinked polymer architectures, good adhesion due to hydrogen bonding capabilities.
Ethoxy Side Group Increased solubility in organic solvents, potential for lower Tg compared to a non-substituted equivalent, improved processability.
Phenolic Hydroxyl Group Reactive site for curing, potential for antioxidant properties, influences adhesion and surface properties.

The interplay of these structural elements would determine the final properties of any polymer system incorporating this compound. For example, polymers synthesized from this monomer would be expected to exhibit good thermal stability due to the aromatic ring, while the ethoxy group could enhance their processability. However, without experimental validation, these remain educated predictions based on established principles of polymer science.

Future Research Directions

Exploration of Novel and Efficient Synthetic Pathways

While foundational methods for the synthesis of phenolic compounds are established, the development of more sustainable and efficient routes to produce 2-Ethoxy-4,6-bis(hydroxymethyl)phenol remains a key area for future investigation. Current synthetic approaches for related compounds often involve multiple steps and may utilize harsh reagents. For instance, the synthesis of the precursor 2-ethoxyphenol (B1204887) can be achieved through the alkylation of catechol with reagents like diethyl carbonate or diethyl sulfate (B86663). google.comtdcommons.org Future research should focus on the development of catalytic systems that are not only efficient and selective but also environmentally benign.

Key research objectives in this area include:

Green Catalysis: Investigating the use of solid acid catalysts, biocatalysts, or photocatalytic methods to improve the sustainability of the synthesis.

One-Pot Syntheses: Designing multi-step reactions in a single pot to reduce waste, energy consumption, and purification steps.

Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials to enhance the green credentials of the entire synthetic process.

Advanced Derivatization Strategies for Tailored Material Properties

The two hydroxymethyl groups and the phenolic hydroxyl group of this compound are prime sites for chemical modification. This opens up a vast landscape for creating derivatives with precisely tailored properties for specific applications. Future research will likely focus on moving beyond simple modifications to more complex and functional derivatizations.

Potential derivatization strategies to be explored include:

Esterification and Etherification: Creating a library of ester and ether derivatives to systematically study the impact of different side chains on solubility, thermal stability, and reactivity.

Functional Group Transformation: Converting the hydroxymethyl groups into other functionalities such as aldehydes, carboxylic acids, or amines to expand the range of possible subsequent reactions and applications.

Grafting onto Polymers: Attaching the molecule or its derivatives to existing polymer backbones to impart new properties like antioxidant capabilities or flame retardancy.

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Future research should employ a combination of experimental techniques and computational modeling to elucidate the intricate details of its reactivity.

Areas for mechanistic investigation include:

Polymerization Kinetics: Studying the kinetics of polymerization reactions, such as those with formaldehyde (B43269) or other crosslinkers, to gain control over the molecular weight and architecture of the resulting polymers.

Role of the Ethoxy Group: Investigating the electronic and steric effects of the ethoxy group on the reactivity of the phenolic hydroxyl and hydroxymethyl groups.

Intermediate Characterization: Utilizing advanced spectroscopic techniques to identify and characterize transient intermediates in key synthetic and polymerization reactions.

Development of New Polymeric Architectures and Advanced Composites

The bifunctional nature of the hydroxymethyl groups makes this compound an excellent candidate for the development of novel polymers and composites. Future research should aim to create materials with advanced properties and functionalities. The synthesis of related compounds like 2,6-bis(hydroxymethyl)-4-methylphenol highlights the potential for creating phenolic resins. prepchem.com

Future directions in this area could involve:

Hyperbranched and Dendritic Polymers: Utilizing the molecule as a core or a branching unit to construct complex, three-dimensional polymer architectures with unique rheological and thermal properties.

Bio-based Resins: Developing fully or partially bio-based phenolic resins by copolymerizing this compound with other renewable monomers.

Functional Composites: Incorporating the molecule into composite materials to enhance properties such as thermal stability, flame retardancy, and adhesion to reinforcements like natural fibers or nanoclays.

Integration of State-of-the-Art Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating materials discovery. Future research on this compound will greatly benefit from this integrated approach. Computational studies on similar molecules, such as (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol, have already demonstrated the utility of methods like Density Functional Theory (DFT) in understanding molecular structure and properties. researchgate.net

Key areas for the application of integrated methodologies include:

Predictive Modeling of Properties: Using computational chemistry to predict the physical and chemical properties of novel derivatives before their synthesis, thus guiding experimental efforts towards the most promising candidates.

Reaction Pathway Elucidation: Employing computational tools to model reaction mechanisms and transition states, providing insights that can be difficult to obtain through experiments alone.

Materials by Design: Combining computational screening with high-throughput experimental techniques to rapidly design and discover new polymers and composites based on this compound with desired performance characteristics.

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